molecular formula C12H12N4 B14359107 4-Azido-N,N-dimethylnaphthalen-1-amine CAS No. 90663-79-9

4-Azido-N,N-dimethylnaphthalen-1-amine

Katalognummer: B14359107
CAS-Nummer: 90663-79-9
Molekulargewicht: 212.25 g/mol
InChI-Schlüssel: HQKFTGJBAHDJPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Azido-N,N-dimethylnaphthalen-1-amine is an organic compound that belongs to the class of azides It is derived from N,N-dimethylnaphthalen-1-amine by substituting one of the hydrogen atoms with an azido group (-N₃)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-N,N-dimethylnaphthalen-1-amine typically involves the azidation of N,N-dimethylnaphthalen-1-amine. One common method is to react N,N-dimethylnaphthalen-1-amine with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the hydrogen atom with the azido group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Azido-N,N-dimethylnaphthalen-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMSO or CH₃CN.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products

    Reduction: N,N-dimethylnaphthalen-1-amine.

    Cycloaddition: Triazole derivatives.

Wissenschaftliche Forschungsanwendungen

4-Azido-N,N-dimethylnaphthalen-1-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Azido-N,N-dimethylnaphthalen-1-amine largely depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the azido group acts as a leaving group, allowing the nucleophile to attack the electrophilic center. In reduction reactions, the azido group is reduced to an amine, releasing nitrogen gas (N₂) in the process. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Dimethylnaphthalen-1-amine: The parent compound without the azido group.

    1-Naphthylamine: A simpler amine derivative of naphthalene.

    N,N-Dimethylaniline: An aromatic amine with a similar structure but different aromatic ring.

Uniqueness

4-Azido-N,N-dimethylnaphthalen-1-amine is unique due to the presence of the azido group, which imparts distinct reactivity and allows for a variety of chemical transformations that are not possible with its parent compound or other similar amines .

Eigenschaften

CAS-Nummer

90663-79-9

Molekularformel

C12H12N4

Molekulargewicht

212.25 g/mol

IUPAC-Name

4-azido-N,N-dimethylnaphthalen-1-amine

InChI

InChI=1S/C12H12N4/c1-16(2)12-8-7-11(14-15-13)9-5-3-4-6-10(9)12/h3-8H,1-2H3

InChI-Schlüssel

HQKFTGJBAHDJPP-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.